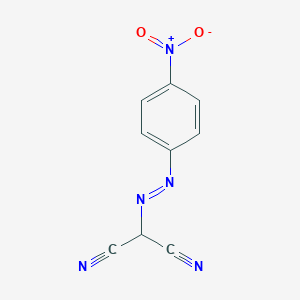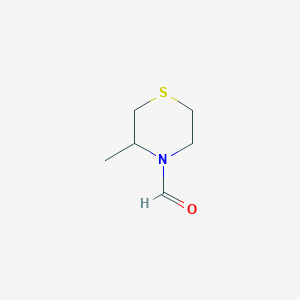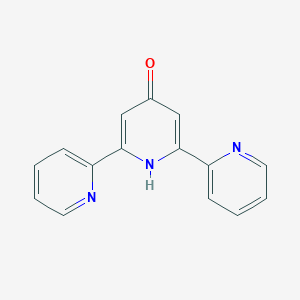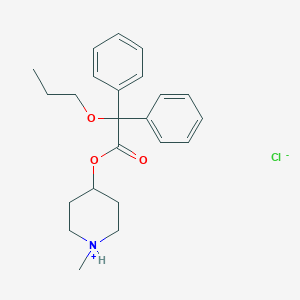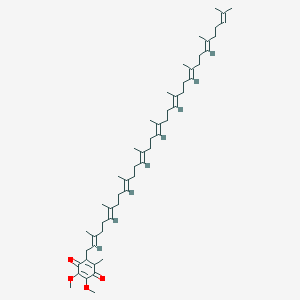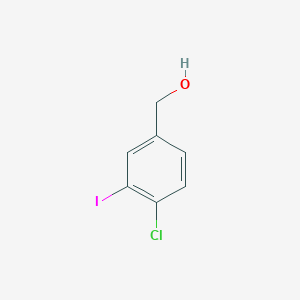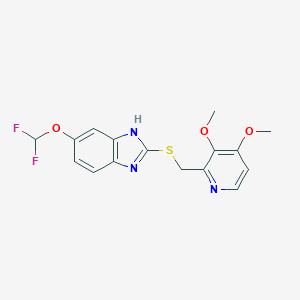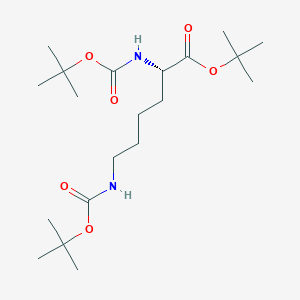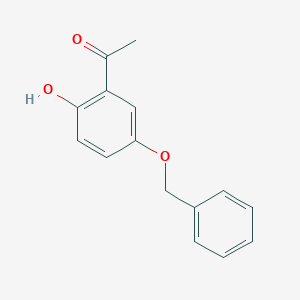
1-(5-(苯氧基)-2-羟基苯基)乙酮
概述
描述
“1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” is a chemical compound. It is an intermediate in the synthesis of Olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy .
Synthesis Analysis
The synthesis of compounds similar to “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” involves reactions such as the Claisen-Schmidt condensation, which is an important step in the formation of C–C bonds .Molecular Structure Analysis
The molecular structure of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be analyzed using various techniques. For example, the structure of similar compounds has been established by elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be inferred from similar compounds. For instance, “1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone” has a molecular formula of C16H15BrO3, an average mass of 335.193 Da, and a monoisotopic mass of 334.020447 Da .科学研究应用
Pharmaceutical and Medicinal Chemistry
Application Summary
The compound is a derivative of chalcones, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application
The preparation starts with the reaction between multi-bromomethylene benzene derivatives and 4-hydroxy-acetophenone to give compounds which are transformed through the reaction with semicarbazide hydrochloride or ethyl hydrazine carboxylate into the corresponding semicarbazones derivatives or hydrazones . The reaction with selenium dioxide leads to regiospecific ring closure of semicarbazones or hydrazones to give the multi-1,2,3-selenadiazole aromatic derivatives in high yield .
Results or Outcomes
Chalcones are found to be effective as analgesic, antimalarial, antiviral, antibacterial, antifungal, antimitotic, cytotoxic, antifeedant, anti-inflammatory, antileishamanial, antitumor, anticancer, antimicrobial, antinociceptive, insecticidal and antiinvasive activities .
Synthesis of Olodaterol
Application Summary
The compound is used as an intermediate in the synthesis of Olodaterol , a novel inhaled β2-adrenoceptor agonist .
Methods of Application
The synthesis of Olodaterol involves the reaction of 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone with other reagents . The specific reaction conditions and reagents used would depend on the specific synthesis protocol .
Results or Outcomes
Olodaterol is used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . It has shown to have a 24-hour bronchodilatory efficacy .
Synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Application Summary
The compound is used as an intermediate in the synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone . This compound is a derivative of 2-Hydroxy-5-benzyloxyacetophenone and has a nitro group at the 3-position .
Methods of Application
The synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone involves the reaction of 2-Hydroxy-5-benzyloxyacetophenone with other reagents . The specific reaction conditions and reagents used would depend on the specific synthesis protocol .
Results or Outcomes
The product, 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, is a useful intermediate in the synthesis of other compounds . It has a molecular weight of 287.27 .
安全和危害
The safety data sheet for similar compounds suggests that they may be harmful if swallowed or inhaled, and they may cause skin and eye irritation . Therefore, it is advisable to handle “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” with care, using personal protective equipment and ensuring adequate ventilation.
属性
IUPAC Name |
1-(2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHMZQSDSXTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512017 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone | |
CAS RN |
30992-63-3 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

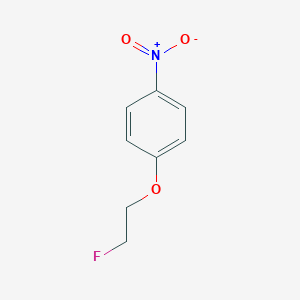
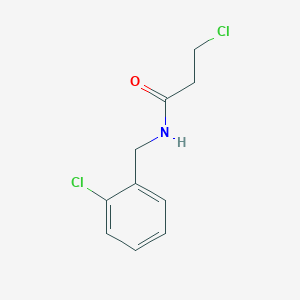
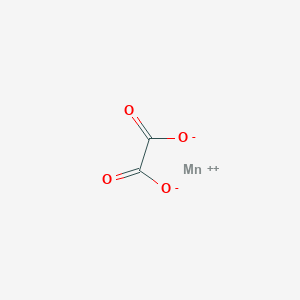
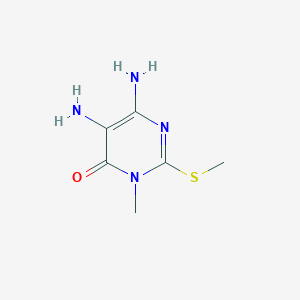
![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)
